BMS-422461 -

BMS-422461

Catalog Number: EVT-1437700
CAS Number:
Molecular Formula: C32H35F2N5O8
Molecular Weight: 655.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-422461 is a prodrug of the novel fluoro-substituted camptothecin analog, BMS-286309.
Source and Classification

BMS-422461 is classified as a selective inhibitor targeting certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This classification places it within the broader category of kinase inhibitors, which are crucial in regulating cellular functions and signaling pathways involved in cancer and other diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-422461 involves multiple steps, typically starting from readily available precursors. The process often includes the formation of key intermediates through various chemical reactions, such as coupling reactions, cyclizations, and functional group modifications. Detailed synthetic routes may include:

  1. Formation of Key Intermediates: Utilizing coupling reactions between aryl halides and amines to generate the core structure.
  2. Cyclization Steps: Employing cyclization techniques to form the bicyclic structure characteristic of BMS-422461.
  3. Purification: Following synthesis, purification methods such as chromatography are used to isolate the final product.

These methods require careful optimization to ensure high yields and purity of the compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of BMS-422461 can be described using its chemical formula and structural representation. It features a complex arrangement that includes:

  • Bicyclic Core: A bicyclic framework that contributes to its biological activity.
  • Functional Groups: Specific functional groups that enhance its binding affinity to target kinases.

The molecular weight of BMS-422461 is approximately 400 g/mol, with a specific arrangement of atoms that defines its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

BMS-422461 undergoes various chemical reactions during its synthesis and potential metabolic pathways. Key reactions include:

  1. Nucleophilic Substitution: Essential for forming aryl amine structures.
  2. Oxidation/Reduction Reactions: Involved in modifying functional groups to achieve the desired pharmacological properties.
  3. Hydrolysis: May occur during metabolic processing within biological systems.

These reactions are critical for both the synthesis and the pharmacokinetics of BMS-422461.

Mechanism of Action

Process and Data

The mechanism of action for BMS-422461 involves its interaction with specific kinases, leading to inhibition of their activity. This inhibition disrupts downstream signaling pathways associated with cell proliferation and survival, making it a potential therapeutic agent in oncology.

  1. Binding Affinity: BMS-422461 exhibits high binding affinity for target kinases, which is crucial for its efficacy.
  2. Downstream Effects: The inhibition results in reduced phosphorylation of target proteins, ultimately affecting cellular processes such as growth and differentiation.

Data from preclinical studies indicate significant effects on tumor growth inhibition in various cancer models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-422461 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 150°C, indicating solid-state stability at room temperature.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

BMS-422461 has been investigated for various applications in biomedical research, particularly concerning:

  1. Cancer Therapy: As a potential treatment for specific cancer types due to its kinase inhibitory activity.
  2. Research Tool: Used in laboratory settings to study kinase signaling pathways and their roles in disease progression.
  3. Drug Development: Serves as a lead compound for further optimization to enhance efficacy and reduce side effects.
Introduction to Camptothecin-Based Therapeutics

Camptothecin Derivatives in Oncological Research

Camptothecin (CPT), a pentacyclic quinoline alkaloid isolated from Camptotheca acuminata, represents a cornerstone in oncology drug development due to its unique mechanism of action targeting DNA topoisomerase I (Topo I). This natural product inhibits Topo I by stabilizing the transient DNA-enzyme cleavage complex, preventing DNA religation and generating lethal double-strand breaks during DNA replication. The clinical utility of native CPT has been limited by several factors including:

  • Poor aqueous solubility hindering formulation development
  • Rapid hydrolysis of the essential E-ring lactone to inactive carboxylate forms
  • Unpredictable toxicity profiles observed in early clinical trials

These limitations spurred extensive medicinal chemistry efforts, leading to four FDA-approved derivatives: topotecan (ovarian/SCLC), irinotecan (colorectal), belotecan (ovarian/SCLC), and trastuzumab deruxtecan (antibody-drug conjugate). Beyond these clinical successes, research continues on novel CPT analogs addressing key pharmacological challenges. Current development focuses on structural modifications at positions 7, 9, 10, and 11 of the A/B rings to enhance lactone stability, lipophilicity, and tumor selectivity while mitigating resistance mechanisms [3] [5] [10].

Rationale for BMS-422461 Development as a Prodrug

BMS-422461 emerged from strategic prodrug development efforts at Bristol Myers Squibb to overcome limitations of direct Topo I inhibition. As a water-soluble prodrug of the novel fluorinated CPT analog BMS-286309, BMS-422461 was engineered with several key objectives:

  • Enhanced systemic delivery: The prodrug structure incorporates a 3-((S)-2,6-diaminohexanamido)propanoate moiety at the 7-position, significantly improving aqueous solubility compared to hydrophobic CPT analogs [1]
  • Controlled bioactivation: Designed for enzymatic hydrolysis in target tissues to release the active metabolite BMS-286309
  • Reduced toxicity: Preclinical models demonstrated >100-fold lower gastrointestinal toxicity than irinotecan at therapeutically equivalent doses [2]

Table 1: Key Properties of BMS-422461

PropertySpecificationSignificance
Molecular FormulaC₃₂H₃₅F₂N₅O₈Complex structure enabling prodrug conversion
Molecular Weight655.66 g/molOptimal for tissue penetration
AppearanceSolid powderStorage and handling stability
SolubilitySoluble in DMSOFormulation flexibility for preclinical studies
Stability>3 years at -20°CSuitable for long-term storage
Prodrug ActivationCleavage to BMS-286309Targeted release of active compound

The prodrug strategy proved particularly valuable given the excellent Topo I inhibitory activity of BMS-286309, which demonstrated potency comparable to native camptothecin in biochemical assays but faced delivery challenges due to poor solubility [1] [2].

Historical Context of Fluorinated Camptothecin Analogues

The strategic incorporation of fluorine atoms into camptothecin scaffolds represents a significant chapter in oncology medicinal chemistry. Fluorination delivers several pharmacological advantages:

  • Enhanced membrane permeability: Fluorine's lipophilicity improves cellular uptake
  • Metabolic stability: The strong C-F bond resists oxidative metabolism
  • Electron-withdrawing effects: Modulates lactone ring pKa and stability

BMS-422461/BMS-286309 belong to the 10,11-methylenedioxy camptothecin subclass featuring a critical difluoro substitution pattern. The 2,2-difluoro modification on the dioxolo[4,5-g]pyrano ring system specifically addresses the lactone stability challenge by:

  • Reducing electron density at the lactone carbonyl through inductive effects
  • Creating steric hindrance against nucleophilic attack
  • Modulating plasma protein binding affinity to favor the active lactone form

This design builds upon earlier fluorinated CPT analogs like exatecan (DX-8951f), which demonstrated enhanced Topo I inhibitory potency (2.5-fold greater than SN-38) and improved activity against multidrug-resistant tumors due to reduced affinity for efflux transporters [8] [10]. The 10,11-methylenedioxy bridge in BMS-286309 further stabilizes the planar quinoline moiety essential for DNA intercalation, while the fluorinated ring system maintains optimal spatial orientation for target engagement [3] [10].

Properties

Product Name

BMS-422461

IUPAC Name

[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate

Molecular Formula

C32H35F2N5O8

Molecular Weight

655.6 g/mol

InChI

InChI=1S/C32H35F2N5O8/c1-3-16-17-11-24-25(46-32(33,34)45-24)13-22(17)38-27-18(16)14-39-23(27)12-20-19(29(39)42)15-44-30(43)31(20,4-2)47-26(40)8-10-37-28(41)21(36)7-5-6-9-35/h11-13,21H,3-10,14-15,35-36H2,1-2H3,(H,37,41)/t21-,31-/m0/s1

InChI Key

BDFOJAKUWMOYHW-BGOLNKOXSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCNC(=O)C(CCCCN)N)C2=NC5=CC6=C(C=C51)OC(O6)(F)F

Solubility

Soluble in DMSO

Synonyms

BMS-422461; BMS422461; BMS 422461

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCNC(=O)C(CCCCN)N)C2=NC5=CC6=C(C=C51)OC(O6)(F)F

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCNC(=O)[C@H](CCCCN)N)C2=NC5=CC6=C(C=C51)OC(O6)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.